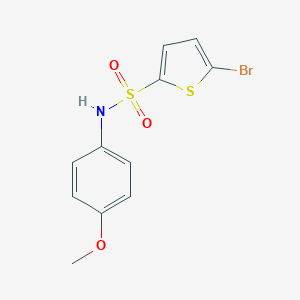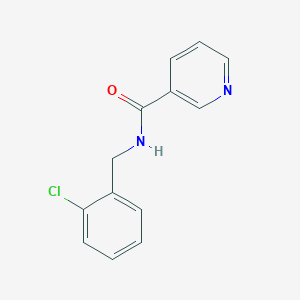
5-bromo-N-(4-methoxyphenyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(4-methoxyphenyl)thiophene-2-sulfonamide is a chemical compound that belongs to the class of sulfonamide compounds. It is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 5-bromo-N-(4-methoxyphenyl)thiophene-2-sulfonamide involves the inhibition of carbonic anhydrase enzymes. Carbonic anhydrases are enzymes that catalyze the conversion of carbon dioxide to bicarbonate ions. Inhibition of these enzymes can lead to a decrease in pH in the tumor microenvironment, which can inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-N-(4-methoxyphenyl)thiophene-2-sulfonamide have been studied extensively. It has been shown to have potent inhibitory activity against carbonic anhydrase IX and XII, which are overexpressed in certain types of cancer. It has also been shown to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-bromo-N-(4-methoxyphenyl)thiophene-2-sulfonamide in lab experiments is its potent inhibitory activity against carbonic anhydrase enzymes. This makes it a potential candidate for the development of anticancer drugs. However, one of the limitations is that it may not be effective against all types of cancer.
Future Directions
There are several future directions for the study of 5-bromo-N-(4-methoxyphenyl)thiophene-2-sulfonamide. One direction is the development of more potent and selective inhibitors of carbonic anhydrase enzymes. Another direction is the investigation of the potential of 5-bromo-N-(4-methoxyphenyl)thiophene-2-sulfonamide as a therapeutic agent for other diseases such as inflammation and pain. Additionally, further studies are needed to determine the toxicity and pharmacokinetics of 5-bromo-N-(4-methoxyphenyl)thiophene-2-sulfonamide in vivo.
Synthesis Methods
The synthesis of 5-bromo-N-(4-methoxyphenyl)thiophene-2-sulfonamide involves the reaction of 5-bromo-2-thiophenesulfonyl chloride with 4-methoxyaniline in the presence of a base. The reaction is carried out in a solvent such as dichloromethane or chloroform. The product is then purified using column chromatography to obtain pure 5-bromo-N-(4-methoxyphenyl)thiophene-2-sulfonamide.
Scientific Research Applications
5-bromo-N-(4-methoxyphenyl)thiophene-2-sulfonamide has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of certain enzymes such as carbonic anhydrase IX and XII, which are overexpressed in certain types of cancer. This makes it a potential candidate for the development of anticancer drugs.
properties
Product Name |
5-bromo-N-(4-methoxyphenyl)thiophene-2-sulfonamide |
|---|---|
Molecular Formula |
C11H10BrNO3S2 |
Molecular Weight |
348.2 g/mol |
IUPAC Name |
5-bromo-N-(4-methoxyphenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C11H10BrNO3S2/c1-16-9-4-2-8(3-5-9)13-18(14,15)11-7-6-10(12)17-11/h2-7,13H,1H3 |
InChI Key |
FGNGCEXIBCDFCD-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(S2)Br |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(S2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-chloro-3-[(phenoxyacetyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B270683.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B270684.png)
![2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B270686.png)





![N-[4-(benzyloxy)phenyl]butanamide](/img/structure/B270704.png)